![molecular formula C14H21BrN2O2S B1465821 Tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate CAS No. 1322325-70-1](/img/structure/B1465821.png)
Tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a tert-butyl group and a bromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is first protected with a tert-butyl group to form tert-butyl piperazine-1-carboxylate.
Bromothiophene Introduction: The bromothiophene moiety is introduced via a nucleophilic substitution reaction, where the bromine atom on the thiophene ring reacts with the piperazine derivative.
Final Coupling: The final product is obtained by coupling the bromothiophene derivative with the protected piperazine under suitable conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, facilitating the formation of more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiol derivatives.
Coupling: Complex organic molecules with extended conjugation or functionalization.
Scientific Research Applications
Tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, aiding in the development of new materials and chemicals.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of these targets. The bromothiophene moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxylate
- Tert-butyl 4-[(5-fluorothiophen-2-yl)methyl]piperazine-1-carboxylate
- Tert-butyl 4-[(5-methylthiophen-2-yl)methyl]piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. This allows for greater versatility in synthetic applications and potential biological activity.
Properties
IUPAC Name |
tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2S/c1-14(2,3)19-13(18)17-8-6-16(7-9-17)10-11-4-5-12(15)20-11/h4-5H,6-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPQEUJVETXNMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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